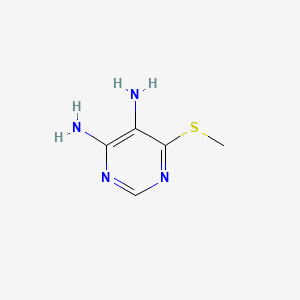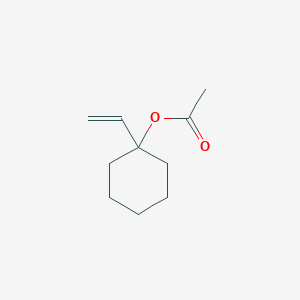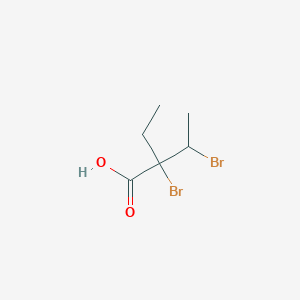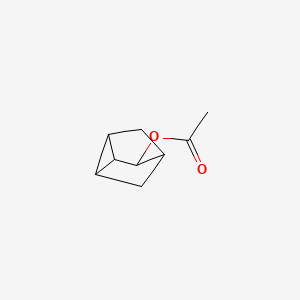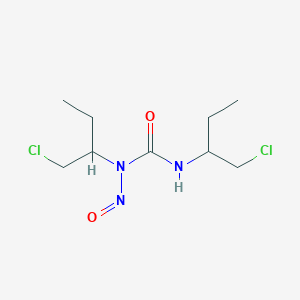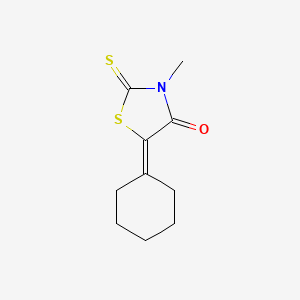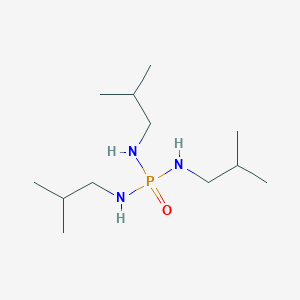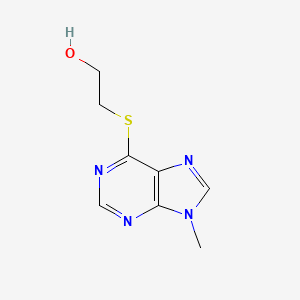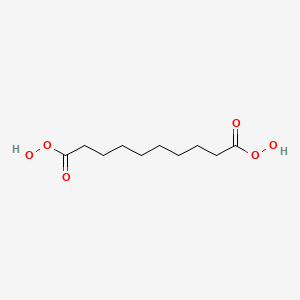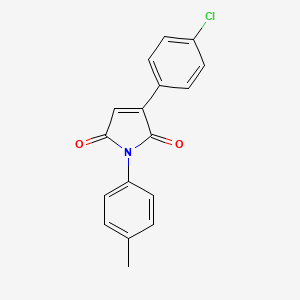
2,4,7-Triaminopteridine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7-Triaminopteridine-6-carboxamide is a chemical compound with the molecular formula C7H8N8O. It is known for its unique structure, which includes three amino groups attached to a pteridine ring and a carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Triaminopteridine-6-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the direct condensation of carboxylic acids with amines in the presence of a catalyst such as titanium tetrachloride (TiCl4). This reaction is usually carried out in pyridine at elevated temperatures (around 85°C) to yield the desired amide product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and green chemistry approaches are being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,7-Triaminopteridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2,4,7-Triaminopteridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as an anticancer, antifungal, and antibacterial agent due to its unique structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,7-Triaminopteridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological processes, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
- 2,4,7-Triaminopteridine-6-carboxylic acid
- 2,4,6-Triaminopyrimidine
- 2,4-Diaminopteridine
Comparison: Compared to similar compounds, 2,4,7-Triaminopteridine-6-carboxamide is unique due to its specific arrangement of amino groups and the presence of a carboxamide groupFor instance, while 2,4,6-Triaminopyrimidine also contains multiple amino groups, it lacks the carboxamide functionality, which can significantly alter its chemical behavior and biological activity .
Propiedades
Número CAS |
15167-22-3 |
|---|---|
Fórmula molecular |
C7H8N8O |
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
2,4,7-triaminopteridine-6-carboxamide |
InChI |
InChI=1S/C7H8N8O/c8-3-1(5(10)16)12-2-4(9)14-7(11)15-6(2)13-3/h(H2,10,16)(H6,8,9,11,13,14,15) |
Clave InChI |
QDXPFJVAPURLKO-UHFFFAOYSA-N |
SMILES canónico |
C12=C(N=C(N=C1N=C(C(=N2)C(=O)N)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
